molecular formula C18H19N7O B2519779 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide CAS No. 1251683-51-8

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide

Cat. No. B2519779
M. Wt: 349.398
InChI Key: BAMXDQUCLMAFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide" is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is described in the first paper, where a one-pot synthesis approach is used to create novel pyrimido[4,5-d]pyrimidine derivatives. This process involves the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes such as aryl isocyanates and isothiocyanates, leading to the formation of the desired pyrimidine derivatives after the elimination of dimethylamine and tautomerisation under thermal conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. In the context of the compound , it likely contains multiple pyrimidine rings and additional substituents such as dimethylamino and carboxamide groups, which can significantly influence its chemical behavior and biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The second paper discusses the reaction of 2-dimethylaminomethylene-1,3-diones with N-C-N dinucleophiles, leading to the formation of substituted pyrimidinecarboxylates . These intermediates can then be hydrolyzed and converted into various substituted pyrimidines. Such reactions are crucial for the synthesis of complex pyrimidine-based structures, potentially including the compound of interest.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide", we can infer that its properties would be influenced by its molecular structure. Pyrimidine derivatives typically exhibit a range of solubilities in different solvents, melting points, and stabilities, which are important for their practical applications. The presence of functional groups such as carboxamide could affect the compound's hydrogen bonding capability, potentially influencing its solubility and bioavailability.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidine derivatives, similar in structure to the compound , have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. These compounds have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential use in cancer therapy. Additionally, their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation, suggests potential anti-inflammatory applications (Rahmouni et al., 2016).

Amplifiers of Antibiotics

Derivatives of pyrimidin-4(3H)-ones, which are structurally related to the compound of interest, have been explored as amplifiers of phleomycin, an antibiotic. These compounds, specifically the pyridinylpyrimidines with strongly basic side chains, have shown activity against Escherichia coli, suggesting their potential use in enhancing the efficacy of certain antibiotics (Brown & Cowden, 1982).

Nonlinear Optical Properties

Pyrimidine derivatives have also been investigated for their nonlinear optical (NLO) properties, which are significant for applications in photonics and optoelectronics. Studies on thiopyrimidine derivatives have shown promising NLO properties, indicating the potential of pyrimidine-based compounds in the development of materials for optical devices (Hussain et al., 2020).

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Some novel pyrimidine compounds have exhibited significant to moderate antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Shastri & Post, 2019).

Future Directions

The aim of the study on pyrimido[4,5-d]pyrimidines is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-21-15(11-16(22-12)25(2)3)23-13-5-7-14(8-6-13)24-18(26)17-19-9-4-10-20-17/h4-11H,1-3H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMXDQUCLMAFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.